24-Methylenecholesterol 24-Methylenecholesterol 24-Methylene cholesterol is an intermediate produced in process of β-Sitosterol synthesis. 24-Methylene cholesterol is synthesised by 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. This compound is also referred as C30 terpenoid and is a precursor for withanolides.
24-methylenecholesterol is a 3beta-sterol having the structure of cholesterol with a methylene group at C-24. It has a role as a mouse metabolite. It is a 3beta-sterol and a 3beta-hydroxy-Delta-steroid. It derives from a cholesterol.
Brand Name: Vulcanchem
CAS No.: 474-63-5
VCID: VC0515822
InChI: InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
SMILES: CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C28H46O
Molecular Weight: 398.7 g/mol

24-Methylenecholesterol

CAS No.: 474-63-5

Cat. No.: VC0515822

Molecular Formula: C28H46O

Molecular Weight: 398.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

24-Methylenecholesterol - 474-63-5

Specification

CAS No. 474-63-5
Molecular Formula C28H46O
Molecular Weight 398.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Standard InChI Key INDVLXYUCBVVKW-PXBBAZSNSA-N
Isomeric SMILES C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

24-Methylenecholesterol (CAS: 474-63-5) is a 3β-sterol with the systematic name (3β,14β,17α)-ergosta-5,24(28)-dien-3-ol. Its molecular structure distinguishes it from cholesterol by the presence of a methylene group at C-24 and a double bond between C-24 and C-28 (Figure 1). Key identifiers include:

PropertyValue
Molecular formulaC₂₈H₄₆O
Molecular weight398.67 g/mol
SMILESOC1CC2=CCC3C(CCC4(C)C(CCC34)C(C)CCC(=C)C(C)C)C2(C)CC1
InChIKeyINDVLXYUCBVVKW-PXBBAZSNSA-N
Melting pointNot fully characterized
SolubilityInsoluble in water; hydrophobic

Spectral and Chromatographic Data

Gas chromatography-mass spectrometry (GC-MS) analyses reveal distinct retention indices for 24-methylenecholesterol derivatives. For example, its trimethylsilyl (TMS) ether derivative exhibits a retention index of 3,230 on an OV-1 column under isothermal conditions . Nuclear magnetic resonance (NMR) studies confirm stereochemical features, such as the trans configuration of the C-24 methylene group .

Biosynthetic Pathways

In Plants

24-Methylenecholesterol is a key intermediate in phytosterol biosynthesis. In Solanaceae species like Withania somnifera, it is synthesized via the following steps:

  • Cycloartenol Conversion: Cycloartenol, a 9,19-cyclic triterpene, undergoes side-chain modifications.

  • Δ24-Isomerization: The enzyme sterol Δ24-isomerase (24ISO) catalyzes the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, a precursor for withanolides .

  • Reduction: Δ24-Sterol reductase further processes 24-methylenecholesterol into campesterol (24α-methylsterol) or dihydrobrassicasterol (24β-methylsterol), depending on the organism .

In Marine Organisms

In bivalves like Saxidomus giganteus, 24-methylenecholesterol is biosynthesized from cholesterol via C-24 methylation. Radiolabeling studies demonstrate that cholesterol-4-¹⁴C is incorporated into 24-methylenecholesterol in the digestive gland, highlighting its role in marine sterol metabolism .

In Fungi and Engineered Yeast

The yeast Saccharomyces cerevisiae has been genetically modified to produce 24-methylenecholesterol by expressing Δ24-sterol reductases (e.g., DHCR7 from Xenopus laevis) and disrupting ergosterol biosynthesis genes (ERG4, ERG5). This engineered pathway yields up to 20 mg/L of the compound, though insolubility limits industrial scalability .

Biological Roles

Steroid Hormone Precursor

24-Methylenecholesterol serves as a precursor for:

  • Campesterol: A membrane-stabilizing phytosterol .

  • Brassinosteroids: Plant growth hormones regulating cell elongation and stress responses .

  • Withanolides: Bioactive steroids in Withania somnifera with anti-inflammatory and anticancer properties .

Insect Nutrition

In honey bees (Apis mellifera), 24-methylenecholesterol is a critical dietary micronutrient. Worker bees fed sterol-supplemented diets (0.1–1% w/w) exhibit:

  • 30% higher survival rates.

  • Increased head protein (15–20%) and abdominal lipid (25–30%) content .
    Its absence in artificial pollen substitutes underscores its necessity for colony health .

Analytical and Industrial Applications

Quantification Methods

  • LC-MS: Detects 24-methylenecholesterol in pollen and bee tissues with a limit of quantification (LOQ) of 0.1 ng/mL .

  • GC-MS: Used for sterol profiling in yeast engineering studies .

Ecological and Evolutionary Significance

Evolutionary Divergence

The gene encoding Δ24-isomerase (24ISO) arose via two duplication events of DWF1 in Solanoideae plants. This evolutionary innovation enabled the production of withanolides, which are absent in non-medicinal Solanaceae species like tomato and potato .

Environmental Adaptation

In marine ecosystems, 24-methylenecholesterol may help clams regulate membrane fluidity under varying temperatures .

Challenges and Future Directions

  • Solubility Issues: 24-Methylenecholesterol’s hydrophobicity complicates its use in biotechnological applications .

  • Biosynthetic Regulation: Elucidating transcriptional controls over 24ISO could enhance withanolide yields .

  • Ecological Impact: Climate change may alter sterol availability in pollen, affecting pollinator health .

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